molecular formula C11H14N4O2 B6970420 N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B6970420
M. Wt: 234.25 g/mol
InChI Key: FTSSORFBCPLKLN-UHFFFAOYSA-N
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Description

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound with a molecular formula of C11H14N4O2 This compound is characterized by the presence of a pyrazole ring, a pyrrolidinone ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Formation of the pyrrolidinone ring: This involves the cyclization of an amino acid derivative, such as proline, under basic conditions.

    Coupling of the pyrazole and pyrrolidinone rings: This step involves the use of coupling reagents such as carbodiimides to form the amide bond.

    Introduction of the prop-2-enamide group: This can be done through a reaction with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide
  • N-[1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide

Uniqueness

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide is unique due to its specific structural features, such as the combination of a pyrazole ring, a pyrrolidinone ring, and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-3-10(16)13-9-4-5-15(11(9)17)8-6-12-14(2)7-8/h3,6-7,9H,1,4-5H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSSORFBCPLKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(C2=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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